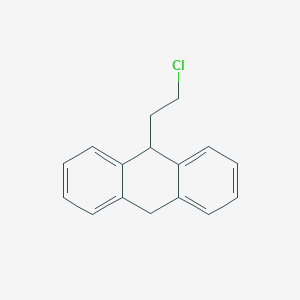

9-(2-Chloroethyl)-9,10-dihydroanthracene

Descripción

9-(2-Chloroethyl)-9,10-dihydroanthracene is a dihydroanthracene derivative featuring a 2-chloroethyl substituent at the 9-position of the tricyclic aromatic framework. The parent compound, 9,10-dihydroanthracene (DHA), consists of two benzene rings fused to a central six-membered ring with partial saturation at the 9,10-positions .

Key analogs include 9-(aminomethyl)-DHA (AMDA), nitroethyl-/vinyl-DHA derivatives, and silyl- or halogen-substituted DHAs, which are discussed below.

Propiedades

Número CAS |

63820-34-8 |

|---|---|

Fórmula molecular |

C16H15Cl |

Peso molecular |

242.74 g/mol |

Nombre IUPAC |

9-(2-chloroethyl)-9,10-dihydroanthracene |

InChI |

InChI=1S/C16H15Cl/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 |

Clave InChI |

HALCMQZSRRWBGJ-UHFFFAOYSA-N |

SMILES canónico |

C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Chloroethyl)-9,10-dihydroanthracene can be achieved through several methods. One common approach involves the alkylation of 9,10-dihydroanthracene with 2-chloroethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic attack of the dihydroanthracene anion on the chloroethyl chloride results in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 9-(2-Chloroethyl)-9,10-dihydroanthracene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

9-(2-Chloroethyl)-9,10-dihydroanthracene undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of 9-(2-azidoethyl)-9,10-dihydroanthracene or 9-(2-thiocyanatoethyl)-9,10-dihydroanthracene.

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of 9,10-dihydroanthracene derivatives.

Aplicaciones Científicas De Investigación

9-(2-Chloro

Comparación Con Compuestos Similares

Substituent Effects on Receptor Binding

- 9-(Aminomethyl)-9,10-dihydroanthracene (AMDA): AMDA demonstrates high selectivity for serotonin receptors (5-HT2A: Ki = 20 nM; 5-HT2C: Ki = 43 nM) with negligible affinity for dopamine D2 receptors or monoamine transporters . Its aminomethyl group enables hydrogen bonding and ionic interactions at receptor sites. In contrast, the chloroethyl group in 9-(2-chloroethyl)-DHA lacks a hydrogen-bond donor, likely reducing affinity for polar binding pockets. N-Alkylation of AMDA analogs (e.g., N-methylation) reduces H1 receptor affinity but has minimal impact on 5-HT2A binding, suggesting that steric bulk and electronic effects dominate receptor interactions .

- Nitroethyl and Nitrovinyl Derivatives: Ethanoanthracenes with nitroethyl (e.g., 9-(2-nitroethyl)-DHA) or nitrovinyl substituents exhibit distinct electronic profiles due to the strong electron-withdrawing nature of nitro groups. These compounds are often intermediates in synthetic pathways for maleimide adducts or triazole derivatives .

Structural and Electronic Modifications

- 9-(3-Fluorophenyl)-9,10-dihydroanthracene: Fluorine substitution introduces electron-withdrawing effects and enhances aromatic π-π stacking. This compound is synthesized via mechanochemical anionic activation of polyaromatic hydrocarbons with fluoroarenes . Compared to the chloroethyl derivative, the fluorophenyl group increases planarity and may improve crystallinity or photostability.

9-(Triethylsilyl)-9,10-dihydroanthracene :

Silyl groups confer hydrophobicity and stabilize radical intermediates. In photochemical silylation reactions, this derivative forms in low yield (4.5%) alongside anthracene dimers, highlighting competing reaction pathways . The chloroethyl group, being more polar, might enhance solubility in polar solvents compared to silylated analogs.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.